

# potential BI-113823 off-target effects

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## Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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## Technical Support Center: BI-113823

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the selective bradykinin B1 receptor antagonist, **BI-113823**. This guide focuses on potential off-target effects and how to address them in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-113823** and what is its primary target?

A1: **BI-113823** is a potent and selective antagonist of the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR).<sup>[1][2][3]</sup> The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.<sup>[1][2]</sup> Its activation is linked to various pathological processes, including inflammation, pain, and edema.<sup>[1][2]</sup>

Q2: How selective is **BI-113823**?

A2: **BI-113823** is a highly selective compound. In a screening panel of 69 molecular targets, it demonstrated  $\geq 1,000$ -fold selectivity for 67 of these targets when tested at a high concentration of 10  $\mu$ M (showing  $\leq 50\%$  inhibition).<sup>[1][2]</sup> However, some off-target activity was observed for two specific receptors.<sup>[1][2]</sup>

Q3: What are the known off-targets of **BI-113823**?

A3: At a concentration of 10µM, **BI-113823** has been shown to cause between 55% and 70% inhibition of the Sigma2 receptor (Sigma2/R) and the Sigma1 receptor (Sigma1/HU).[\[1\]](#)[\[2\]](#)

Q4: Is there a recommended negative control for experiments with **BI-113823**?

A4: Yes, the structurally similar compound BI-5832 is recommended as a negative control.[\[1\]](#)[\[2\]](#) It has a comparable physicochemical and pharmacokinetic profile to **BI-113823** but is significantly less potent as a B1R antagonist.[\[1\]](#)[\[2\]](#) It is important to note that the negative control BI-5832 has shown some off-target activity, with 58% inhibition of the Kappa-Opioid receptor (KOP) at 10µM.[\[1\]](#)[\[2\]](#)

## Troubleshooting Guide

This section addresses specific issues that may arise during your experiments due to the off-target effects of **BI-113823**.

Issue 1: Unexpected experimental results not consistent with B1R antagonism.

- Possible Cause: The observed effects may be due to the off-target inhibition of Sigma receptors. Sigma receptors are involved in a variety of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival.
- Troubleshooting Steps:
  - Lower the Concentration: If possible, perform dose-response experiments to determine if the unexpected effect is diminished at lower concentrations of **BI-113823** that are still effective for B1R antagonism.
  - Use the Negative Control: Include the negative control, BI-5832, in your experiments. Since BI-5832 has a different off-target profile (KOP), it can help differentiate between effects mediated by B1R, Sigma receptors, or other unforeseen interactions.
  - Use a Structurally Unrelated B1R Antagonist: If available, use a B1R antagonist with a different chemical scaffold to confirm that the primary observed effect is due to B1R antagonism.

- Directly Test for Sigma Receptor Involvement: If you hypothesize that the off-target effects are due to Sigma receptor inhibition, you can use known Sigma receptor ligands to either block or mimic the observed effects.

Issue 2: Inconsistent results between in vitro and in vivo experiments.

- Possible Cause: The pharmacokinetic and metabolic profiles of **BI-113823**, although generally favorable, could lead to different effective concentrations at the target tissue in vivo compared to the concentrations used in vitro.<sup>[1]</sup> This could influence the extent of off-target effects.
- Troubleshooting Steps:
  - Pharmacokinetic Analysis: If conducting animal studies, perform pharmacokinetic analysis to determine the concentration of **BI-113823** in the plasma and target tissues.
  - Dose-Response Studies in vivo: Conduct dose-response studies in your animal models to identify a therapeutic window that maximizes B1R antagonism while minimizing potential off-target effects.

## Data Presentation

Table 1: Selectivity Profile of **BI-113823** at 10μM

Target	Inhibition
Bradykinin B1 Receptor (B1R)	Primary Target
67 other targets	≤ 50%
Sigma2 Receptor (Sigma2/R)	55% - 70%
Sigma1 Receptor (Sigma1/HU)	55% - 70%

Table 2: Negative Control (BI-5832) Off-Target Profile at 10μM

Target	Inhibition
Kappa-Opioid Receptor (KOP)	58%
43 other targets	≤ 50%

## Experimental Protocols

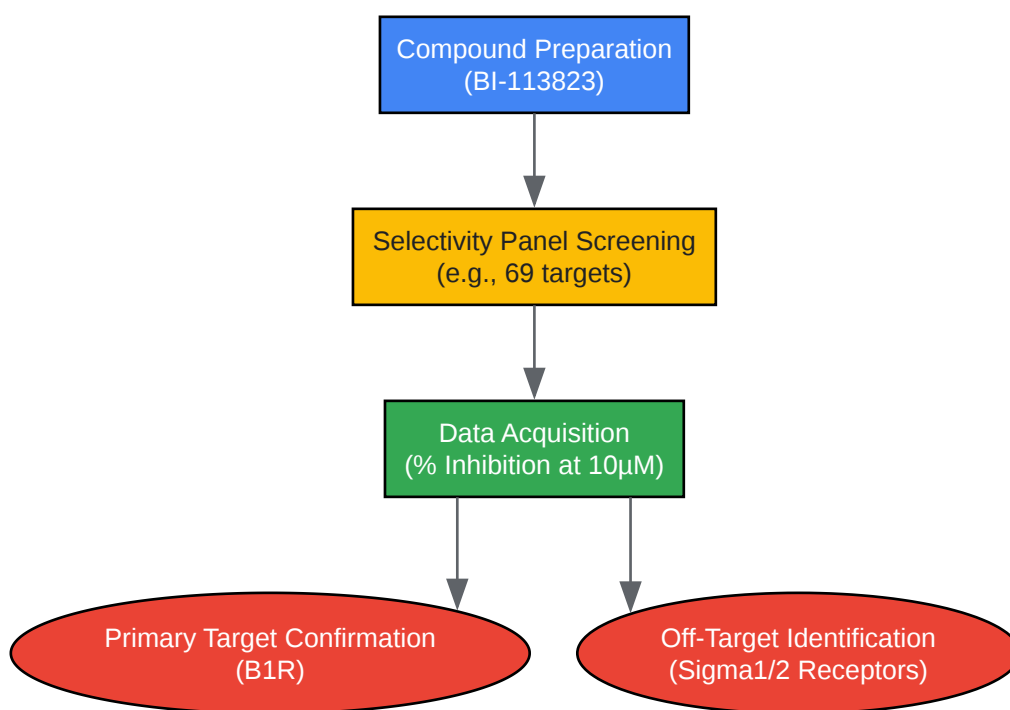
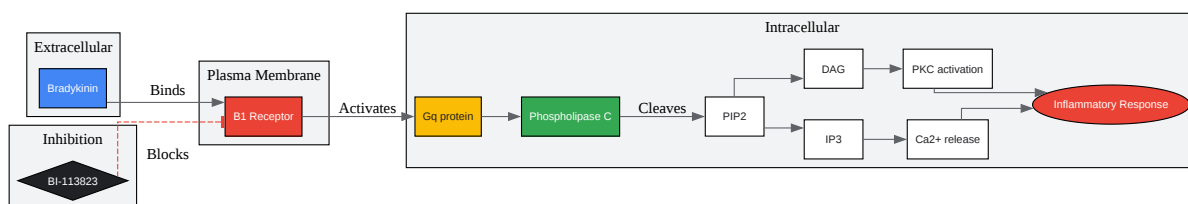
### Protocol 1: General Method for Assessing Compound Selectivity

This is a generalized protocol based on standard industry practices for kinase and receptor profiling.

- Compound Preparation: **BI-113823** is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then made to achieve the final desired concentrations for the assays.
- Target Binding or Functional Assay:
  - For Receptor Binding Assays (e.g., Radioligand Binding):
    - A preparation of cells or membranes expressing the target receptor is incubated with a specific radioligand.
    - **BI-113823** is added at various concentrations.
    - The amount of radioligand displaced by the test compound is measured to determine the inhibition of binding.
  - For Enzyme/Kinase Functional Assays:
    - The target enzyme is incubated with its substrate and cofactors (e.g., ATP for kinases).
    - **BI-113823** is added at various concentrations.
    - Enzyme activity is measured by quantifying the product formation.

- Data Analysis: The percentage of inhibition at each concentration of **BI-113823** is calculated relative to a control (e.g., vehicle-treated). For dose-response curves, IC50 values (the concentration at which 50% of the maximal response is inhibited) are determined.

## Visualizations



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